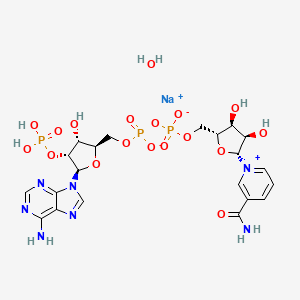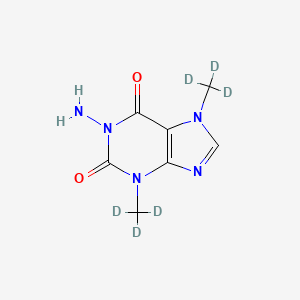
5-Amino-3,7-dimethyl Xanthine-d6
Vue d'ensemble
Description
5-Amino-3,7-dimethyl Xanthine-d6, also known as Morantel Impurity 5 (Morantel EP Impurity E), is a compound with the molecular formula C7H9N5O2 . It is used in research and has been found to be an intermediate for the synthesis of isotope-labelled Theobromine .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-dialkyl-5,6-diaminouracil as a starting compound . This compound is then reacted with the desired carboxylic acid to yield intermediate amides. The amide is further reacted with sodium hydroxide (NaOH) to yield 1-, 3-, 7-trisubstituted xanthines .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H3D6N5O2 . It has a molecular weight of 201.22 .Chemical Reactions Analysis
Xanthine and its derivatives, including this compound, have been found to exhibit numerous pharmacological activities . They are involved in various chemical reactions, with one of the main mechanisms of action being the inhibition of phosphodiesterase, an enzyme that breaks a phosphodiester bond .Applications De Recherche Scientifique
Enzyme Inhibition and Potential Therapeutic Applications
5-Amino-3,7-dimethyl Xanthine-d6, as a xanthine derivative, may have applications related to the inhibition of xanthine oxidase (XO). XO is a versatile molybdoflavoprotein implicated in the pathogenesis of various diseases due to its role in producing uric acid and reactive oxygen species. Studies indicate that various non-purine scaffolds, including heteroaryl-based compounds and flavone frameworks, have been extensively investigated for xanthine oxidase inhibition. This points towards their clinical promise in treating diseases like hyperuricemia and gout, and the potential of plant extracts and phytoconstituents in possessing inhibitory potential towards XO (Ojha et al., 2017).
In the context of gout, natural products, including phenolics and alkaloids, are being studied for their XO inhibitory capacities, indicating a direction for future research in identifying novel inhibitors from natural or synthetic origins (Orhan & Deniz, 2020).
Role in Pathophysiology and Therapeutic Interventions
The pathophysiological role of molybdenum-containing enzymes, including XO, necessitates a comprehensive understanding of their histological localization and expression. XO, a molybdenum-containing enzyme, plays a role in the conversion of hypoxanthine to xanthine and subsequently to uric acid, and has been implicated in post-ischemic reperfusion tissue injury. This highlights the significance of XO and potentially its inhibitors, like this compound, in the context of various clinical disorders (Moriwaki et al., 1997).
Inhibition of Xanthine Oxidase in Cardiovascular Disease
XO inhibitors are being investigated for their potential in treating cardiovascular diseases by reducing oxidative stress in the vasculature and uric acid levels, a risk factor for cardiovascular disease development. XO inhibition has shown favorable modifications in surrogate markers of cardiovascular disease, such as brachial artery flow-mediated dilatation and circulating markers of oxidative stress, indicating a possible therapeutic application of xanthine derivatives in cardiovascular diseases (Higgins et al., 2012).
Mécanisme D'action
Target of Action
5-Amino-3,7-dimethyl Xanthine-d6 is a derivative of xanthine, a ubiquitous heterocyclic aromatic compound . Xanthine and its derivatives have been found to have numerous pharmacological activities, including anti-Alzheimer’s, anti-Parkinsonism, anti-cancer, anti-asthmatic, anti-diabetic, anti-depressant and anxiolytic, analgesic and anti-inflammatory, diuretic, anti-epileptic, anti-tuberculosis, anti-microbial, and as ligands of adenosine receptor subtypes .
Mode of Action
The mode of action of xanthine derivatives like this compound is believed to be through the antagonism of adenosine receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of other xanthine derivatives. These compounds have been found to affect various pathways in the respiratory tract, heart, smooth muscle cells, central nervous system (CNS), kidney, stomach, etc .
Pharmacokinetics
It is known that the compound is soluble in dmso and water , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the wide range of pharmacological activities associated with xanthine derivatives . These effects could include modulation of neurotransmitter release, alteration of cellular signaling pathways, and impacts on various organ systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Orientations Futures
Xanthine and its derivatives, including 5-Amino-3,7-dimethyl Xanthine-d6, have attracted significant interest due to their numerous pharmacological activities . They have potential applications in the treatment of various conditions, including neurodegenerative diseases, cancer, asthma, diabetes, and more . Future research may focus on further exploring these applications and developing new active compounds from the modification of existing ones .
Analyse Biochimique
Biochemical Properties
5-Amino-3,7-dimethyl Xanthine-d6 is a derivative of xanthine, a purine base found in most human body tissues and fluids . Xanthine and its derivatives have been shown to have numerous pharmacological activities . They interact with various enzymes, proteins, and other biomolecules, playing a fundamental role in medicinal chemistry .
Cellular Effects
The cellular effects of this compound are not fully understood due to the limited information available. Xanthine and its derivatives, from which this compound is derived, are known to influence cell function. They impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-documented. Xanthine, the parent compound, is known to exert its effects at the molecular level. It interacts with biomolecules, inhibits or activates enzymes, and changes gene expression .
Temporal Effects in Laboratory Settings
It is used in proteomics research, indicating its stability and potential long-term effects on cellular function .
Dosage Effects in Animal Models
A related compound, 5-Amino 1MQ, has been shown to have dosage-dependent effects in animal models .
Metabolic Pathways
This compound is involved in the purine degradation pathway, similar to xanthine. Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid .
Propriétés
IUPAC Name |
1-amino-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVLIYUAMBPQRQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


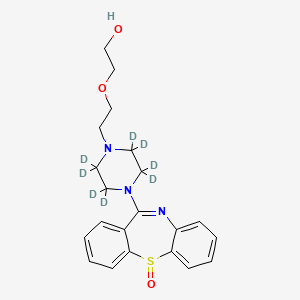

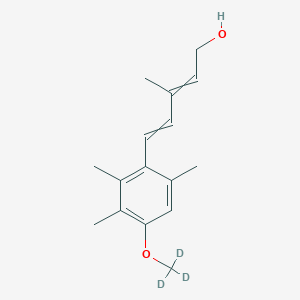
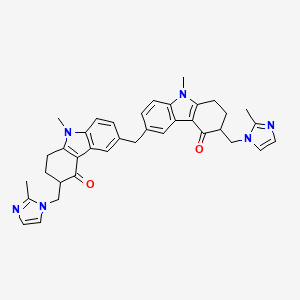
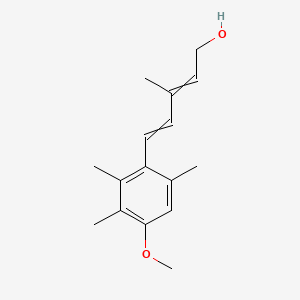

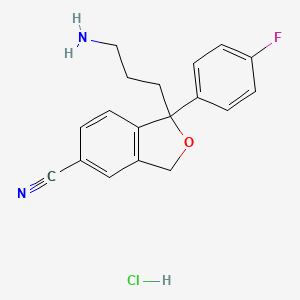
![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

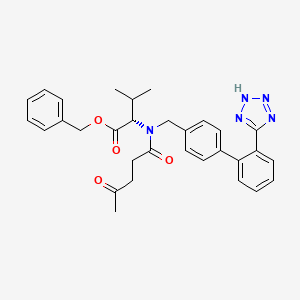
![N-[(2'-(N2-Trityltetrazol[1,1'-biphenyl]-4-yl)methyl]-N-[3-(2-methyl-1,3-dioxolan-2-yl)-1-oxopropyl]](/img/no-structure.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
